N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)10-9-7-11-5-3-8(9)4-6-12-10/h4,6,11H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUBBKDDKYHJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172435-92-4 | |
| Record name | N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, ensuring high yields and purity. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine features a complex molecular structure characterized by its tetrahydro configuration and the presence of dimethylamine groups. The molecular formula is , with a molecular weight of approximately 177.25 g/mol. Its fused-ring system consists of two pyridine rings connected through adjacent carbon atoms, which significantly contributes to its chemical properties and reactivity .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by modulating enzyme activity or receptor binding. It is suggested that the compound can inhibit certain enzyme pathways or interfere with receptor signaling mechanisms crucial for cellular function. For instance:
- Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound can selectively induce apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells .
Neuropharmacological Effects
The compound is also being investigated for its potential neuropharmacological effects. Its interaction with neurotransmitter systems may provide insights into therapeutic avenues for neurodegenerative diseases. The modulation of calcium channels by derivatives of naphthyridines has been linked to neuroprotective effects .
Case Study 1: Antitumor Activity
A study focused on the anticancer effects of this compound demonstrated its ability to inhibit proliferation in various cancer cell lines while sparing normal hepatocytes (HL-7702). The compound showed a dose-dependent response in inhibiting cell growth and inducing apoptosis in liver cancer cells .
Case Study 2: Neuroprotection
Another research initiative explored the neuroprotective potential of compounds related to this compound against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance neuronal survival and function under stress conditions .
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth and induces apoptosis in cancer cells | Selective apoptosis in liver cancer cells (HL-7702) |
| Neuropharmacology | Potential neuroprotective effects against oxidative stress | Enhanced neuronal survival under stress conditions |
| Calcium Channel Modulation | Modulates calcium channels linked to neuroprotection | Neuroprotective effects observed in preclinical studies |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or receptor binding, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely C₁₀H₁₅N₃ (based on substituent analysis).
- Structural Features : A saturated six-membered ring fused with a pyridine-like ring, with N,N-dimethyl substitution at position 1.
Positional Isomers
N,N-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine
- 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine Features a methyl group at position 7 and an amine at position 3. Molecular formula: C₉H₁₃N₃; molecular weight: 163.22 . The absence of dimethylamino groups reduces steric hindrance compared to the target compound.
Substituted Derivatives
- 4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride Bromine at position 4 introduces halogen-based reactivity. Molecular formula: C₁₀H₁₃BrCl₂N₃; molecular weight: 339.05 .
N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine
Physical and Spectroscopic Properties
Biological Activity
N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.
Structural Characteristics
This compound features a complex molecular structure characterized by a tetrahydro configuration and the presence of dimethylamine groups. Its molecular formula is with a molecular weight of approximately 178.24 g/mol. The compound exhibits basic properties due to the nitrogen atoms in its structure and shows distinct spectral properties useful for identification and characterization in laboratory settings.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity or receptor binding, leading to various biological effects including:
- Anticancer Activity : Research indicates that this compound may inhibit certain enzyme pathways or interfere with receptor signaling mechanisms crucial for cellular function. It has shown potential in inducing cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Properties : The compound is also being explored for its antimicrobial effects against various pathogens .
Case Studies and Experimental Evidence
- Anticancer Studies : A study demonstrated that derivatives of naphthyridines exhibit significant cytotoxicity against cancer cell lines. This compound was tested alongside other naphthyridine derivatives, showing promising results in inhibiting tumor growth .
- Enzyme Inhibition : In vitro studies have shown that the compound can inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit protein kinases that are vital for tumor cell proliferation .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by modulating glutamate receptors involved in neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound compared to other naphthyridine derivatives, a comparison table is provided below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Dimethylamine group enhances reactivity |
| 1,5-Naphthyridine | Moderate | Limited | Known for diverse applications |
| 1,6-Naphthyridine | High | Moderate | Exhibits strong enzyme inhibition |
| 1,8-Naphthyridine | Variable | Limited | Unique due to different nitrogen arrangement |
Synthesis and Applications
This compound can be synthesized through various methods including cyclization reactions involving appropriate precursors. One common synthetic route involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile followed by cyclization under controlled conditions.
The compound has several scientific applications:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine?
- Methodological Answer : The compound can be synthesized via two primary pathways:
- Primary Synthesis : Direct assembly of the naphthyridine core using cyclization reactions. For example, aminolysis of halogenated precursors (e.g., bromo derivatives) with dimethylamine under reflux conditions .
- Post-Functionalization : Starting from pre-formed tetrahydro-2,7-naphthyridine scaffolds, dimethylation can be achieved via reductive amination or alkylation using methyl iodide in basic media. Evidence from similar compounds highlights the use of NaOH-mediated deprotection and recrystallization for purification .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR Spectroscopy : To confirm substituent positions and dimethylamine integration. For example, coupling patterns in the aromatic region distinguish between 2,7-naphthyridine isomers .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.
- X-ray Crystallography : For unambiguous determination of regiochemistry and hydrogen-bonding interactions, particularly in resolving tautomeric ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the aminolysis step in synthesizing this compound?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for halogen displacement .
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted dimethylamine and salts .
Q. What experimental strategies address contradictory MIC (Minimum Inhibitory Concentration) data in antibacterial studies?
- Methodological Answer : Contradictions may arise from strain-specific resistance or assay variability. Mitigation strategies include:
- Standardized Broth Microdilution : Follow CLSI guidelines for consistency in inoculum size (~5 × 10^5 CFU/mL) and incubation time (18–24 h) .
- Positive Controls : Use reference antibiotics (e.g., ciprofloxacin for Gram-negative bacteria) to calibrate MIC ranges.
- Mechanistic Studies : Combine MIC data with enzymatic assays (e.g., bacterial topoisomerase inhibition) to validate target engagement .
Q. How can regioselectivity be controlled during direct amination of halogenated 2,7-naphthyridine precursors?
- Methodological Answer : Regioselectivity is influenced by:
- Substrate Electronics : Electron-withdrawing groups (e.g., nitro) at specific positions direct amination to less electron-deficient sites.
- Catalytic Systems : Palladium/ligand combinations (e.g., Xantphos with Pd(OAc)₂) favor C–N coupling at sterically accessible positions .
- Solvent Effects : Dioxane or toluene enhances selectivity by stabilizing transition states .
Q. What computational methods predict the thermodynamic stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
